molecular formula C18H20N2O2 B1589397 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS No. 171722-92-2

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No. B1589397
M. Wt: 296.4 g/mol
InChI Key: AGZCCVMWUZINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate” is a chemical compound. It is related to N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide . The IUPAC name for this compound is N-(piperidin-4-yl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antibacterial Properties

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate and its analogues have been studied for their potential antibacterial properties. One study demonstrated that a chemically similar compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), selectively kills bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is pivotal as it highlights a potential pathway for eradicating bacterial persisters through single-chemical supplementation, offering a new avenue for combating antibiotic resistance (Kim et al., 2011).

Crystal Structure Analysis

The compound and its structural relatives have been subjects of crystal structure analysis to understand their conformations better. For instance, the crystal structures of compounds closely related to Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate revealed the chair conformation of their piperidine rings, providing insights into their geometric configuration and potential interactions at the molecular level (Wan et al., 2015).

Pharmacological Applications

In pharmacology, analogues of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate have been explored for their potential therapeutic uses. For instance, GSK-961081, which shares a structural similarity, was studied for its properties as an inhaled muscarinic antagonist/β2 agonist, indicating the compound's potential utility in respiratory therapies (Experimental Therapeutics, 2014).

Synthesis and Biological Activity

The synthesis and characterization of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate derivatives have been a subject of study, with various derivatives being explored for their biological activities. For instance, a study focused on the synthesis of novel tetrazole derivatives as potent biological agents highlights the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents (Megha et al., 2023).

Anticancer Potential

Some derivatives of Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The research in this area indicates the compound's potential role in cancer treatment and its significance in drug discovery for oncological applications (Harishkumar et al., 2018).

Safety And Hazards

The safety data sheet for a related compound, N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate” and related compounds may have potential applications in drug design and synthesis in the future.

properties

IUPAC Name

piperidin-4-yl N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,19H,10-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZCCVMWUZINGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445856
Record name piperidin-4-yl N-(2-phenylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

CAS RN

171722-92-2
Record name Biphenyl-2-ylcarbamic Acid Piperidin-4-yl Ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171722-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name piperidin-4-yl N-(2-phenylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 4-piperidinyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyl-4-piperidyl N-(2-biphenylyl)carbamate (12.5 g, 32.3 mmol) was dissolved in anhydrous methanol (150 mL) and formic acid (25 mL, 660 mmol) and the solution was flushed with gaseous nitrogen for 15 min. 10% Palladium on carbon (3 g) was added and the reaction mixture was stirred under nitrogen atmosphere . After 18 h, the reaction mixture was filtered through Celite® and the filtrate was concentrated to give a yellow solid. The solid was partitioned between 0.1 N hydrochloric acid (300 mL) and diethyl ethr (300 mL). The aqueous layer was washed with diethyl ether and then basified with 1 N sodium hydroxide solution to pH 12. A white solid precipitated out which was extracted into ethyl acetate. The ethyl acetate layer was dried over magnesium sulfate and evaporated to dryness to give 4-piperidyl N-(2-biphenylyl)carbamate as a colorless solid (6.63 g, 69%). MS=296.9 MH+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Biphenyl-2-isocyanate (97.5 g, 521 mmol) and 4-hydroxy-1-benzylpiperidine (105 g, 549 mmol), both commercially-available from Aldrich, Milwaukee, Wis., were heated together at 70° C. for 12 h, during which time the formation of biphenyl-2-ylcarbamic acid 1-benzylpiperidin-4-yl ester was monitored by LCMS. The reaction mixture was then cooled to 50° C. and ethanol (1 L) was added, and then 6M hydrochloric acid (191 mL) was added slowly. The reaction mixture was then cooled to ambient temperature and ammonium formate (98.5 g, 1.56 mol) was added and nitrogen gas was bubbled through the solution vigorously for 20 min. Palladium (10 wt. % (dry basis) on activated carbon) (20 g) was then added. The reaction mixture was heated at 40° C. for 12 h and then filtered through a pad of Celite. The solvent was then removed under reduced pressure and 1M hydrochloric acid (40 mL) was added to the crude residue. Sodium hydroxide (10N) was then added to adjust the pH to 12. The aqueous layer was extracted with ethyl acetate (2×150 mL) and dried (magnesium sulfate), and then the solvent was removed under reduced pressure to give the title compound (155 g, 100%). HPLC (10-70) Rf=2.52; MS m/z: [M+H+] calc'd for C18H20N2O2 297.15. found 297.3.
[Compound]
Name
Biphenyl-2-isocyanate
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
191 mL
Type
reactant
Reaction Step Four
Quantity
98.5 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
100%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Citations

For This Compound
24
Citations
AD Hughes, Y Chen, SS Hegde, JR Jasper, S Jaw-Tsai… - 2015 - ACS Publications
Through application of our multivalent approach to drug discovery we previously reported the first discovery of dual pharmacology MABA bronchodilators, exemplified by 1. Herein we …
Number of citations: 33 pubs.acs.org
SS Hegde, AD Hughes, Y Chen, T Steinfeld… - … of Pharmacology and …, 2014 - ASPET
The objective of the present studies was to characterize the pharmacologic properties of GSK-961081 [TD-5959; (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-…
Number of citations: 19 jpet.aspetjournals.org
O Fischer, J Hofmann, H Rampp, J Kaindl… - Journal of Medicinal …, 2020 - ACS Publications
Muscarinic M 3 receptor antagonists and inverse agonists displaying high affinity and subtype selectivity over the antitarget M 2 are valuable pharmacological tools and may enable …
Number of citations: 5 pubs.acs.org
J Köckenberger, O Fischer, A Konopa… - Journal of Medicinal …, 2022 - ACS Publications
Through the linkage of two muscarinergic M 3 receptor ligands to fluorescent tetramethylrhodamine- and cyanine-5-type dyes, two novel tool compounds, OFH5503 and OFH611, have …
Number of citations: 5 pubs.acs.org
JC Soria, LV Sequist, S Gadgeel, J Goldman… - J Thorac …, 2013 - researchgate.net
Unlabelled: Patients with non-small cell lung cancer (NSCLC) with activating EGF receptor (EGFR) mutations initially respond to first-generation reversible EGFR tyrosine kinase …
Number of citations: 41 www.researchgate.net
YC Wu, SH Luo, WJ Mei, L Cao, HQ Wu… - European journal of …, 2017 - Elsevier
An efficient route without metal catalyst has been developed for synthesis of 4-biphenylamino-5-halo-2(5H)-furanones. The antitumor activities against various tumor cells of all the …
Number of citations: 40 www.sciencedirect.com
T Joshi, D Yan, O Hamed, SL Tannheimer… - … of Pharmacology and …, 2017 - ASPET
(R)-6-[(3-{[4-(5-{[2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl] carbamoyl}phenyl)sulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline…
Number of citations: 14 jpet.aspetjournals.org
D Becerra, H Rojas, JC Castillo - Molbank, 2023 - mdpi.com
The 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-…
Number of citations: 0 www.mdpi.com
JA Jude, I Dainty, N Karmacharya, W Jester… - Cells, 2023 - mdpi.com
Bronchodilators and anti-inflammatory agents are the mainstream treatments in chronic obstructive and pulmonary disease (COPD) and asthma. The combination of β 2 adrenergic …
Number of citations: 2 www.mdpi.com
M Aparici, C Carcasona, I Ramos, JL Montero… - Pulmonary …, 2017 - Elsevier
LAS190792 is a novel muscarinic antagonist and β 2 -adrenoceptor agonist in development for chronic respiratory diseases. This study investigated the pharmacological profile of …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.